2-(nitromethyl)tetrahydro-2H-pyran
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Overview
Description
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a key structural motif in many natural products and is a strategic intermediate in the construction of many of these structures .
Synthesis Analysis
The synthesis of tetrahydropyrans can be achieved through various methods. One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Another method involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Molecular Structure Analysis
The molecular structure of tetrahydropyran consists of a six-membered ring with five carbon atoms and one oxygen atom . In the gas phase, tetrahydropyran exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as 2-tetrahydropyranyl ethers, are commonly used in organic synthesis. These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Scientific Research Applications
Medicine: Antiviral and Anticancer Properties
2-(Nitromethyl)tetrahydro-2H-pyran: has been investigated for its potential in the medical field, particularly for its antiviral and anticancer properties . Its unique structure may interfere with DNA and RNA processes, which could make it a candidate for targeting viral replication mechanisms or cancer cell proliferation.
Agriculture: Synthesis of Natural Products
In agriculture, the 2H-pyran ring is a structural motif present in many natural products . The synthesis of these compounds, including 2-(nitromethyl)tetrahydro-2H-pyran , can lead to the development of new agrochemicals that could enhance crop protection and growth.
Materials Science: Chemical Documentation
2-(Nitromethyl)tetrahydro-2H-pyran: is documented for its use in materials science, where its chemical properties are leveraged for various applications. Detailed information, including NMR, HPLC, LC-MS, and UPLC data, is available, indicating its utility in the development of new materials .
Chemical Synthesis: Heterocycle Construction
This compound plays a crucial role in the synthesis of heterocycles, which are foundational structures in many pharmaceuticals and synthetic materials . Its reactivity and stability make it a valuable intermediate in constructing complex organic molecules.
Environmental Science: Eco-Friendly Synthesis
The synthesis of 2-(nitromethyl)tetrahydro-2H-pyran can be part of eco-friendly chemical processes. For example, iron-catalyzed reactions involving this compound can lead to the formation of stable cis-isomers, which are important in developing environmentally benign synthesis methods .
Energy Production: Physical and Chemical Properties
In the context of energy production, the physical and chemical properties of 2-(nitromethyl)tetrahydro-2H-pyran are of interest. Understanding these properties can lead to its application in energy storage materials or as a precursor for fuels .
Mechanism of Action
are a class of organic compounds that contain a six-membered ring structure with five carbon atoms and one oxygen atom . They are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .
properties
IUPAC Name |
2-(nitromethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCMSSTZPLPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(nitromethyl)tetrahydro-2H-pyran |
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